1-Acetoxy-4-chloro-2-methoxybenzene
Description
Significance of Aryl Acetates and Halogenated Aromatics in Organic Synthesis
Aryl acetates, esters derived from a phenol (B47542) and acetic acid, are valuable intermediates and products in organic synthesis. nih.gov They are found in pharmaceuticals and are utilized as solvents. nih.gov The acetate (B1210297) group can act as a protecting group for phenols, which can be later removed under specific conditions, a common strategy in multi-step syntheses. Furthermore, aryl acetates can be synthesized through various methods, including the carbonylation of aryl methyl ethers, highlighting innovative approaches to their formation. nih.gov
Halogenated aromatic compounds, hydrocarbons containing a benzene (B151609) ring and one or more halogen atoms, are extensively used as solvents, chemical intermediates, insecticides, and disinfectants. iloencyclopaedia.org The presence of a halogen atom on an aromatic ring significantly influences its reactivity. numberanalytics.com Halogens are deactivating groups, meaning they slow down the rate of electrophilic aromatic substitution compared to benzene, yet they are ortho-, para-directing. libretexts.orgstudymind.co.uk This dual role is a consequence of the interplay between their electron-withdrawing inductive effect and their electron-donating resonance effect. The halogenation of aromatic compounds is a crucial reaction, often catalyzed by a Lewis acid, that introduces a halogen atom onto the ring, paving the way for further chemical modifications. numberanalytics.com
Role of Methoxy-Substituted Aromatic Systems in Chemical Transformations
The methoxy (B1213986) group (-OCH3) is a powerful activating group in electrophilic aromatic substitution reactions. libretexts.orgmsu.edu Its presence dramatically increases the reactivity of the aromatic ring, often by a factor of ten thousand, due to its ability to donate electron density to the ring through resonance. libretexts.orgmsu.edu This electron-donating nature stabilizes the carbocation intermediate (arenium ion) formed during the reaction, thereby lowering the activation energy. libretexts.org
The methoxy group is an ortho-, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. masterorganicchemistry.comyoutube.com This directing effect is a direct consequence of the resonance stabilization of the intermediates formed during ortho and para attack, where the oxygen of the methoxy group can participate in delocalizing the positive charge. libretexts.org
Overview of Research Gaps and Opportunities Pertaining to 1-Acetoxy-4-chloro-2-methoxybenzene
A review of the existing scientific literature reveals that while the constituent functional groups of this compound are well-studied in various contexts, specific research on this particular molecule is limited. While its synthesis and basic chemical data are available, in-depth studies on its reactivity, potential applications, and the interplay of its three distinct functional groups are not extensively documented.
This presents several research opportunities. A systematic investigation into the electrophilic and nucleophilic substitution reactions of this compound would provide valuable insights into how the activating methoxy group, the deactivating but ortho-, para-directing chloro group, and the acetate group collectively influence the regioselectivity and rate of these reactions. Furthermore, exploring its potential as a precursor for more complex molecules, such as pharmaceuticals or agrochemicals, remains an open area for research. The development of novel synthetic routes to this compound and the study of its spectroscopic properties in greater detail could also yield valuable information for the broader chemical community.
Scope and Objectives of Academic Inquiry on this compound
The primary objective of a focused academic inquiry into this compound would be to comprehensively characterize its chemical behavior. This would involve:
Synthesis and Purification: Developing and optimizing synthetic protocols for the efficient and high-purity production of this compound.
Spectroscopic Analysis: Conducting a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to build a complete spectroscopic profile.
Reactivity Studies: Investigating its reactivity in key organic reactions, such as nitration, halogenation, acylation, and hydrolysis, to understand the directing effects and reactivity modulation by the substituents.
Exploration of Synthetic Utility: Evaluating its potential as a building block for the synthesis of novel and potentially valuable target molecules.
By systematically addressing these areas, the scientific community can gain a deeper understanding of this specific functionalized aromatic compound and, by extension, the broader principles governing the chemistry of polysubstituted aromatics.
Properties
CAS No. |
85430-09-7 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C9H9ClO3/c1-6(11)13-8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
QGTPWFVCCNXPON-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)OC |
Other CAS No. |
85430-09-7 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetoxy 4 Chloro 2 Methoxybenzene
Classical Synthetic Approaches
Classical methods remain fundamental in organic synthesis, relying on well-established, sequential reactions starting from simple, commercially available materials.
Multi-step Reaction Sequences from Readily Available Precursors
The most common classical route to 1-Acetoxy-4-chloro-2-methoxybenzene involves a two-step process starting from 2-methoxyphenol (guaiacol). This sequence first introduces the chloro substituent, followed by the installation of the acetoxy group.
Chlorination of 2-Methoxyphenol: The first step is the electrophilic chlorination of guaiacol. To achieve the desired regiochemistry, with the chlorine atom at the para-position relative to the hydroxyl group, specific chlorinating agents and conditions are employed. Using sulfuryl chloride (SO₂Cl₂) in a suitable solvent like chloroform (B151607) or dichloromethane (B109758) is a common method. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the hydroxyl and methoxy (B1213986) groups direct the incoming electrophile primarily to the ortho and para positions. The para-position is sterically less hindered, leading to the formation of 4-chloro-2-methoxyphenol (B107037) as the major product.
Acetylation of 4-Chloro-2-methoxyphenol: The second step is the acetylation of the phenolic hydroxyl group of the intermediate, 4-chloro-2-methoxyphenol. This is typically achieved by reacting the phenol (B47542) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, and to neutralize the acidic byproduct (acetic acid or hydrochloric acid). This nucleophilic acyl substitution reaction yields the final product, this compound.
Table 1: Classical Two-Step Synthesis from 2-Methoxyphenol
| Step | Precursor | Reagents | Product | Reaction Type |
| 1 | 2-Methoxyphenol | Sulfuryl Chloride (SO₂Cl₂) | 4-Chloro-2-methoxyphenol | Electrophilic Aromatic Substitution |
| 2 | 4-Chloro-2-methoxyphenol | Acetic Anhydride, Pyridine | This compound | Nucleophilic Acyl Substitution |
Regioselective Functionalization Strategies
The success of the classical synthesis hinges on the regioselectivity of the initial chlorination step. The directing effects of the hydroxyl and methoxy groups on the aromatic ring are crucial. Both are ortho-, para-directing groups. In 2-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl group are C6 and C4, respectively. The position ortho to the methoxy group (and meta to the hydroxyl) is C3.
Modern and Catalytic Synthetic Routes
Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally benign processes. For this compound, this involves catalytic systems and alternative energy sources.
Palladium-Catalyzed Acetoxychlorination and Related Transformations
Palladium catalysis offers powerful tools for C-H functionalization and cross-coupling reactions. nih.gov Direct, single-step conversions of precursors like anisole (B1667542) derivatives to the target product are an area of active research. One such advanced method is the palladium-catalyzed 1,4-chloroacetoxylation.
For instance, aerobic palladium-catalyzed oxidation reactions of conjugated dienes have been shown to yield 1,4-cis-diacetoxy and 1,4-cis-chloroacetoxy products. rsc.org Adapting this methodology to aromatic substrates like 2-methoxyphenyl acetate (B1210297) could theoretically provide a direct route. The mechanism would likely involve a Pd(II)/Pd(IV) catalytic cycle or a Pd(II)/Pd(0) cycle with a suitable oxidant. In a hypothetical reaction, a palladium catalyst would coordinate to the aromatic ring, enabling a nucleophilic attack by both acetate and chloride ions, sourced from additives like copper(II) acetate and a chloride salt, respectively. ru.nlnih.gov The development of such direct acetoxychlorination reactions on simple aromatic precursors remains a significant challenge, requiring precise control over reactivity and regioselectivity. nih.gov
Hypervalent Iodine Reagent-Mediated Syntheses
Hypervalent iodine compounds have emerged as versatile, mild, and environmentally friendly oxidizing agents and reagents for a wide range of chemical transformations. nih.gov Reagents like (diacetoxyiodo)benzene (B116549) (PIDA) and (dichloroiodo)benzene (PhICl₂) can be used for acetoxylation and chlorination reactions, respectively. arkat-usa.org
A potential synthetic route using these reagents could involve:
Direct Oxidative Functionalization: A one-pot reaction where a precursor like 2-methoxyphenol or anisole is treated with a combination of a hypervalent iodine(III) reagent and sources of chloride and acetate. The hypervalent iodine species would facilitate the oxidative addition of both functionalities to the ring.
Stepwise Functionalization: A sequential process where a precursor is first chlorinated using a hypervalent iodine reagent like PhICl₂. arkat-usa.org The resulting chloro-substituted intermediate could then be subjected to an oxidative acetoxylation, potentially also mediated by a reagent like PIDA. beilstein-journals.org
These methods offer the advantage of avoiding harsh conditions and toxic metal catalysts, aligning with the principles of green chemistry. umich.edu The high selectivity often observed with these reagents makes them attractive for complex organic synthesis. researchgate.netfrontiersin.org
Microwave-Assisted Synthesis Techniques
Microwave irradiation has become a popular technique to accelerate organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govarkat-usa.org
The classical synthesis of this compound can be adapted for microwave assistance. Specifically, the acetylation of 4-chloro-2-methoxyphenol is a prime candidate for this technique. By performing the reaction with acetic anhydride in a microwave reactor, the esterification can often be completed in minutes rather than hours. nih.gov Catalyst-free acetylations under microwave irradiation have been reported, further simplifying the process and purification. nih.gov This efficiency gain is attributed to the direct and rapid heating of the polar reactants and solvent by the microwaves, leading to a significant increase in the reaction rate. organic-chemistry.orgnih.gov
Table 2: Comparison of Synthetic Paradigms
| Methodology | Key Features | Advantages | Disadvantages |
| Classical Synthesis | Multi-step, uses basic reagents (SO₂Cl₂, Ac₂O) | Well-established, reliable, uses inexpensive reagents | Multiple steps, potential for isomeric byproducts, longer reaction times |
| Palladium-Catalyzed | C-H activation, potential for one-pot synthesis | High efficiency, potential for atom economy | Catalyst cost, potential for metal contamination, methodology may not be fully developed for this specific substrate |
| Hypervalent Iodine | Mild oxidants (PIDA, PhICl₂), metal-free | Mild conditions, high selectivity, environmentally benign | Reagent cost, stoichiometric use of iodine reagents |
| Microwave-Assisted | Use of microwave energy to accelerate reactions | Drastically reduced reaction times, improved yields, energy efficient | Requires specialized equipment, potential for localized overheating |
Atom-Economical and Green Chemistry Considerations in Synthesis
The principles of green chemistry and atom economy are central to the development of modern synthetic routes. For the synthesis of this compound, these principles are primarily addressed through the choice of acetylating agent and catalyst, and the minimization of waste.
The acetylation of 4-chloro-2-methoxyphenol can be achieved using several acetylating agents, with acetic anhydride and acetyl chloride being the most common. From an atom economy perspective, acetic anhydride is generally preferred over acetyl chloride. In the reaction with a phenol, acetic anhydride produces the desired ester and acetic acid as the only byproduct. Acetic acid is a relatively benign and easily removable byproduct. In contrast, the reaction with acetyl chloride produces hydrochloric acid, a corrosive and more hazardous byproduct.
Solvent-free and catalyst-free approaches represent a significant advancement in the green synthesis of phenolic esters. mdpi.com Conducting the reaction neat (without a solvent) at an elevated temperature (e.g., 60 °C) can lead to complete conversion of the phenol to its corresponding acetate, with acetic anhydride serving as both reactant and solvent. mdpi.com This method dramatically reduces the generation of solvent waste, a key goal of green chemistry.
Furthermore, the use of solid acid catalysts or mild, reusable basic catalysts can also enhance the green credentials of the synthesis. These catalysts can often be recovered and reused, reducing waste and cost.
Table 1: Comparison of Acetylating Agents for Phenol Acetylation
| Acetylating Agent | Byproduct | Atom Economy Considerations | Green Chemistry Notes |
| Acetic Anhydride | Acetic Acid | Higher atom economy compared to acetyl chloride. | Benign byproduct. |
| Acetyl Chloride | Hydrochloric Acid | Lower atom economy due to the generation of HCl. | Corrosive and hazardous byproduct. |
| Vinyl Acetate | Acetaldehyde | Can be used in base-catalyzed reactions. | Offers an alternative pathway. google.com |
This table provides a general comparison for the acetylation of phenols.
Reactivity and Reaction Mechanisms of 1 Acetoxy 4 Chloro 2 Methoxybenzene
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.gov This reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate. youtube.comyoutube.com In 1-acetoxy-4-chloro-2-methoxybenzene, the chlorine atom serves as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org
Investigation of Nucleophile Scope and Limitations
While specific studies on the nucleophile scope for this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions allow for predictions. Effective nucleophiles for SNAr reactions are typically strong. youtube.com For this substrate, a range of nucleophiles could potentially displace the chloride.
Common nucleophiles in SNAr reactions include:
Oxygen nucleophiles: Hydroxide (B78521) ions, alkoxides (e.g., methoxide, ethoxide), and phenoxides.
Nitrogen nucleophiles: Ammonia, primary and secondary amines. youtube.com
Sulfur nucleophiles: Thiolates.
The limitations of the reaction would likely involve weakly basic nucleophiles, which are generally not reactive enough to initiate the first step of the SNAr mechanism. Furthermore, very bulky nucleophiles might be sterically hindered from attacking the carbon atom bonded to the chlorine.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Plausible Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 1-Acetoxy-4-hydroxy-2-methoxybenzene |
| Methoxide | Sodium Methoxide (NaOCH₃) | 1-Acetoxy-2,4-dimethoxybenzene |
| Ammonia | Ammonia (NH₃) | 1-Acetoxy-4-amino-2-methoxybenzene |
| Dimethylamine | Dimethylamine ((CH₃)₂NH) | 1-Acetoxy-4-(dimethylamino)-2-methoxybenzene |
This table presents plausible reactions based on general SNAr principles, not on specific experimental results for this compound.
Influence of Substituents on Regioselectivity and Reaction Rates
The substituents on the benzene (B151609) ring significantly influence the rate and regioselectivity of SNAr reactions. The presence of electron-withdrawing groups ortho and para to the leaving group accelerates the reaction by stabilizing the intermediate carbanion. libretexts.orglumenlearning.com
In this compound:
The chloro group is the leaving group.
The methoxy (B1213986) group (-OCH₃) is located ortho to the chlorine. Methoxy groups are typically considered electron-donating through resonance, which would deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing.
The acetoxy group (-OAc) is located para to the chlorine. The acetoxy group is generally considered to be electron-withdrawing, which would activate the ring towards nucleophilic attack. The lone pair on the oxygen atom is delocalized into the carbonyl group, reducing its ability to donate to the ring. libretexts.org
Mechanistic Pathways (e.g., Meisenheimer Complex Formation)
The SNAr reaction of this compound is proposed to proceed through the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . libretexts.orglumenlearning.com
The mechanism involves two main steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine atom. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and the electron-withdrawing substituents. libretexts.org The aromaticity of the ring is temporarily lost during this step. libretexts.org
Leaving Group Departure: The chlorine atom departs as a chloride ion, and the aromaticity of the ring is restored. This step is typically fast.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. The acetoxy group at the para position can effectively stabilize the negative charge of the intermediate through resonance.
Electrophilic Aromatic Substitution Reactions
Directing Effects of Acetoxy, Chloro, and Methoxy Groups
The directing effects of the substituents in this compound are as follows:
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director. libretexts.org It donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic.
Acetoxy Group (-OAc): This group is considered to be a moderately activating group and an ortho, para-director. The lone pair on the oxygen atom can be donated to the ring by resonance, but this effect is diminished by the electron-withdrawing carbonyl group. libretexts.org
Chloro Group (-Cl): Halogens are deactivating groups due to their strong inductive electron-withdrawing effect. However, they are ortho, para-directors because the lone pairs on the halogen can stabilize the carbocation intermediate through resonance.
Regioselectivity Studies in Electrophilic Attack
In the case of this compound, all three substituents are ortho, para-directors. To predict the position of electrophilic attack, we must consider the relative activating strengths and steric hindrance.
The available positions for electrophilic substitution are C3, C5, and C6.
Position C3: This position is ortho to the methoxy group and meta to both the chloro and acetoxy groups.
Position C5: This position is ortho to the chloro and acetoxy groups and meta to the methoxy group.
Position C6: This position is ortho to the methoxy group, meta to the chloro group, and para to the acetoxy group.
Considering the directing effects:
The highly activating methoxy group strongly directs to its ortho positions (C3 and C6).
The acetoxy group directs to its ortho (C5) and para (C6) positions.
The chloro group directs to its ortho (C3 and C5) positions.
The positions C3 and C6 are activated by the strongest activating group, the methoxy group. Position C6 is also activated by the acetoxy group (para-position). Therefore, position C6 is electronically the most favored site for electrophilic attack. Position C3 is also strongly activated by the methoxy group. Position C5 is activated by the weaker directing groups (acetoxy and chloro) and is less likely to be the major product.
Steric hindrance may also play a role. Attack at C3 might be slightly hindered by the adjacent methoxy and chloro groups. Attack at C5 is flanked by the chloro and acetoxy groups. Attack at C6 is adjacent to the methoxy group.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reaction | Major Product | Minor Product(s) |
| Nitration (HNO₃/H₂SO₄) | 1-Acetoxy-4-chloro-2-methoxy-6-nitrobenzene | 1-Acetoxy-4-chloro-2-methoxy-3-nitrobenzene |
| Bromination (Br₂/FeBr₃) | 1-Acetoxy-6-bromo-4-chloro-2-methoxybenzene | 1-Acetoxy-3-bromo-4-chloro-2-methoxybenzene |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-Acetoxy-5-acyl-4-chloro-2-methoxybenzene* |
Note: Due to the deactivating nature of the acetoxy group under Friedel-Crafts conditions, the reaction might be sluggish or require specific catalysts. The regioselectivity might also be altered. This table is illustrative of general principles.
Competitive Reaction Pathways
In the presence of reagents that can interact with multiple functional groups of this compound, competitive reaction pathways can emerge. The outcome of the reaction is often determined by the specific reaction conditions, including the nature of the catalyst, the solvent, the temperature, and the pH.
Two primary competitive pathways involve the hydrolysis of the acetoxy group and the reduction of the chloro group.
Hydrolysis vs. Nucleophilic Aromatic Substitution: Under basic conditions, the hydrolysis of the acetoxy group is generally the more facile reaction. Nucleophilic aromatic substitution of the chlorine atom is typically more challenging and requires more forcing conditions due to the deactivating effect of the other substituents on the aromatic ring for this type of reaction.
Hydrolysis vs. Reductive Dehalogenation: In the context of catalytic hydrogenation, the relative reactivity of the acetoxy and chloro groups depends on the chosen catalyst and reaction conditions. Some catalysts may favor the reductive cleavage of the carbon-chlorine bond, while others might be more effective for the hydrogenation of the aromatic ring, a less common reaction under mild conditions. The acetoxy group is generally stable under typical catalytic hydrogenation conditions used for dehalogenation.
The selectivity for a particular pathway can be controlled by carefully selecting the reagents and reaction parameters. For instance, using a base in an aqueous solution at moderate temperatures will favor the selective hydrolysis of the ester. Conversely, employing a palladium catalyst with a suitable hydrogen source will promote the reductive dehalogenation of the chloro group.
Hydrolytic Transformations of the Acetoxy Moiety
The acetoxy group in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a phenol (B47542) and acetic acid or its conjugate base. This transformation is a fundamental reaction for deprotection strategies in organic synthesis.
Selective Deacetylation Strategies
Selective deacetylation of this compound can be achieved under basic, acidic, or enzymatic conditions.
Acid-Catalyzed Hydrolysis: While possible, acid-catalyzed hydrolysis of phenyl acetates is generally less favorable than base-catalyzed hydrolysis and often requires harsher conditions. The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Enzymatic Hydrolysis: Certain enzymes, such as lipases and esterases, can catalyze the enantioselective hydrolysis of acetates. nih.gov While not specifically documented for this compound, enzymatic methods offer a mild and highly selective alternative for deacetylation, particularly in complex molecules where other functional groups might be sensitive to acidic or basic conditions.
| Deacetylation Strategy | Reagents/Conditions | Mechanism | Key Features |
| Base-Catalyzed Hydrolysis | NaOH or KOH in H₂O/alcohol | Nucleophilic Acyl Substitution | Efficient, irreversible, common method. researchgate.netchemistrysteps.com |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | Reversible Nucleophilic Acyl Substitution | Generally requires harsher conditions. |
| Enzymatic Hydrolysis | Lipase or Esterase in buffer | Enzyme Catalysis | Mild, highly selective, enantioselective potential. nih.gov |
Formation of Phenolic Intermediates
The primary product of the hydrolytic deacetylation of this compound is 4-chloro-2-methoxyphenol (B107037) . This phenolic compound is a key intermediate in the synthesis of various more complex molecules. The formation of this phenol is a critical step as the free hydroxyl group can then be used for further functionalization, such as etherification, esterification, or as a directing group in electrophilic aromatic substitution reactions. The presence of the electron-donating methoxy group and the electron-withdrawing chloro group on the phenol ring influences its acidity and reactivity in subsequent transformations.
Reductive Transformations of the Chloro Moiety
The chloro group on the aromatic ring of this compound can be removed through reductive processes, a reaction known as hydrodehalogenation. This transformation is valuable for the synthesis of dechlorinated analogues and for the removal of potentially toxic chlorinated compounds.
Catalytic Hydrogenation Studies
Catalytic hydrogenation is a widely used method for the reductive dehalogenation of aryl chlorides. This process typically involves the use of a transition metal catalyst, most commonly palladium, and a source of hydrogen.
Palladium-Catalyzed Hydrodehalogenation: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrodehalogenation of aryl chlorides. The reaction is typically carried out in the presence of a hydrogen donor, which can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate, sodium hypophosphite, or isopropanol. The reaction conditions are generally mild, proceeding at or near room temperature and atmospheric pressure. The presence of a base, such as sodium acetate (B1210297) or triethylamine (B128534), is often added to neutralize the hydrogen chloride that is formed during the reaction. Various palladium-based catalytic systems have been developed to improve the efficiency and selectivity of this transformation. rsc.orgrsc.orgresearchgate.netacs.orgacs.org
| Catalytic System | Hydrogen Source | Base | Typical Conditions |
| Pd/C | H₂ gas | NaOAc, NEt₃ | Room temperature, atmospheric pressure researchgate.net |
| Pd/C | Ammonium formate | - | Room temperature |
| Pd(OAc)₂ with phosphine (B1218219) ligands | Ethanol | - | Mild conditions, including room temperature rsc.org |
| PdCl₂ with TMDS | Water | - | Mild heating (45-50 °C) acs.org |
Reductive Dehalogenation Mechanisms
The mechanism of palladium-catalyzed reductive dehalogenation of aryl chlorides generally involves a catalytic cycle with the palladium center cycling between its Pd(0) and Pd(II) oxidation states.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of an arylpalladium(II) chloride intermediate. rsc.org
Hydrogenolysis or Metathesis: The next step can proceed through different pathways depending on the hydrogen source.
With hydrogen gas, a palladium hydride species is often formed, which then undergoes reductive elimination with the aryl group to form the dehalogenated arene and regenerate the Pd(0) catalyst.
In transfer hydrogenation, the hydrogen donor reacts with the arylpalladium(II) intermediate, often through a metathesis reaction, to replace the chloride with a hydride.
Reductive Elimination: The final step is the reductive elimination of the dehalogenated arene from the arylpalladium(II) hydride intermediate. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. acs.org
The efficiency of the reductive dehalogenation is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups can facilitate the oxidative addition step, while electron-donating groups may have the opposite effect.
Radical Reactions Involving this compound
While specific literature detailing the radical reactivity of this compound is limited, the behavior of its structural components—the phenyl acetate group and the chloroanisole core—provides insight into its potential transformations.
The acetate group, similar to enol acetates, could potentially undergo radical addition. Theoretical studies on the reaction between phenyl radicals and enol acetates reveal that the phenyl radical adds to the double bond of the acetate, initiating an arylation process. figshare.comscielo.brscielo.br The reaction is governed by polar effects, where electron-withdrawing groups on the phenyl radical accelerate the reaction. scielo.br This suggests that radical species could potentially target the ester functionality of this compound.
The chloroanisole moiety also presents sites for radical reactivity. The structurally analogous compound, 4-chloroanisole, has been studied in the context of nucleophilic photosubstitution reactions, such as photocyanation and photohydrolysis, which proceed via radical or radical-ion intermediates. chemicalbook.com Furthermore, modern organic synthesis has explored the generation of aryl radicals from aryl chlorides for use in transformations like copper-mediated etherification. nih.gov Such reactions indicate that the C-Cl bond or a C-H bond on the aromatic ring of this compound could be susceptible to homolytic cleavage under appropriate photolytic or catalytic conditions, leading to radical intermediates capable of further reaction. For instance, studies on the gas-phase reaction of phenyl radicals with ethyl acetate show a negative temperature dependence, indicating a complex interaction without a simple activation energy barrier. acs.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are known to be less reactive than the corresponding bromides and iodides due to the stronger C-Cl bond, advancements in catalyst design have enabled their effective use as substrates. mdpi.comuwindsor.ca The presence of two electron-donating groups (methoxy and acetoxy) on the ring deactivates the molecule towards oxidative addition, making it a challenging substrate that typically requires highly active catalyst systems. chemicalbook.commdpi.com
The formation of new carbon-carbon bonds using this compound as an aryl halide partner is a key transformation.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes to form substituted alkenes. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org For unactivated, electron-rich aryl chlorides like this compound, this reaction is demanding and requires robust catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and typically higher reaction temperatures. mdpi.comorganic-chemistry.org
Table 1: Representative Conditions for Heck Coupling of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Ref. |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | mdpi.com |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-Amyl alcohol | 110 | mdpi.com |
| Pd-PEPPSI-IPr | None | K₃PO₄ | t-Amyl alcohol | 100 | organic-chemistry.org |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reaction is highly valued for the low toxicity and stability of the boron-based reagents. The coupling of challenging aryl chlorides has been made possible by the development of specialized catalyst systems. For instance, the closely related substrate, 4-chloroanisole, has been successfully coupled with 2-pyridylboronates using a catalyst system based on Pd₂(dba)₃ and a phosphite (B83602) ligand, demonstrating the feasibility of this reaction on electron-rich chloroarenes. nih.gov
Table 2: Suzuki-Miyaura Coupling of 4-Chloroanisole with a 2-Pyridylboronate
| Aryl Halide | Boron Reagent | Catalyst | Ligand | Base | Solvent | Yield (%) | Ref. |
| 4-Chloroanisole | Lithium triisopropyl 2-pyridylboronate | 1.5% Pd₂(dba)₃ | Tri(2-furyl)phosphine | KF | Dioxane | 78 | nih.gov |
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reactivity of aryl halides in this reaction follows the general trend I > OTf > Br >> Cl, making aryl chlorides the least reactive substrates. youtube.com The reaction requires a base, often an amine like triethylamine or diisopropylamine, which can also serve as the solvent. wikipedia.org To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free variants have been developed. wikipedia.orglibretexts.org Coupling of this compound would necessitate a highly active catalyst system, likely employing bulky, electron-donating ligands to facilitate the challenging oxidative addition step.
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Ref. |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | Toluene | 80-100 | organic-chemistry.org |
| Pd(OAc)₂ | SPhos | None | K₂CO₃ | Dioxane | 110 | libretexts.org |
| (IPr)Pd-allyl-Cl | None | CuI | Cs₂CO₃ | Dioxane | 80 | libretexts.org |
The formation of carbon-heteroatom bonds is crucial in the synthesis of pharmaceuticals and functional materials.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org The reaction has broad utility and has been adapted for use with aryl chlorides through the development of several generations of catalysts. The catalytic cycle involves oxidative addition of the aryl chloride to Pd(0), formation of a palladium-amido complex, and reductive elimination to yield the arylamine product. wikipedia.org For electron-rich and sterically hindered aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as X-Phos or RuPhos are often employed with a strong base like sodium tert-butoxide or potassium tert-butoxide. beilstein-journals.orgyoutube.com
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Ref. |
| Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 100 | youtube.com |
| Pd₂(dba)₃ | Mor-DalPhos | K₃PO₄ | Water | 100 | youtube.com |
| [Pd(cinnamyl)Cl]₂ | X-Phos | KOt-Bu | Toluene | 100 | beilstein-journals.org |
Derivatization and Synthetic Utility of 1 Acetoxy 4 Chloro 2 Methoxybenzene As a Building Block
Synthesis of Advanced Aromatic Intermediates
The unique substitution pattern of 1-Acetoxy-4-chloro-2-methoxybenzene provides multiple reaction sites, enabling the synthesis of a variety of functionalized aromatic compounds. The interplay between the electron-donating methoxy (B1213986) group, the electron-withdrawing chloro group, and the reactive acetoxy group governs its chemical behavior.
Precursor to Densely Functionalized Arenes
While specific literature detailing the direct use of this compound in the synthesis of densely functionalized arenes is limited, its structural motifs suggest several potential synthetic pathways. The precursor, 4-chloro-2-methoxyphenol (B107037), is known to be a valuable building block for creating more complex structures, such as hydroxylated biphenyls. nih.govresearchgate.net The acetoxy group in this compound can be readily hydrolyzed to reveal the phenol (B47542), which can then undergo various coupling reactions.
One of the key potential transformations for this compound is the Fries rearrangement . This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid, to produce hydroxy aryl ketones. byjus.comorganic-chemistry.orgsigmaaldrich.com Depending on the reaction conditions, such as temperature and solvent, the acyl group can be directed to the ortho or para position relative to the hydroxyl group. Given the substitution pattern of this compound, a Fries rearrangement could lead to the formation of valuable acetophenone (B1666503) derivatives.
Another powerful strategy for creating densely functionalized arenes is directed ortho-metalation (DoM) . In this reaction, a functional group directs the deprotonation of the adjacent ortho position by an organolithium reagent, followed by quenching with an electrophile. harvard.edu For this compound, both the methoxy and the acetoxy groups could potentially act as directing groups, although the methoxy group is a well-established directing group in DoM. This would allow for the introduction of a wide range of substituents at the positions ortho to the methoxy group.
The chloro substituent on the aromatic ring also opens the door for various cross-coupling reactions , such as the Suzuki-Miyaura reaction. nih.gov These reactions are fundamental in the construction of C-C bonds and could be employed to introduce aryl or alkyl groups at the 4-position, further increasing the molecular complexity.
Table 1: Potential Reactions for the Functionalization of this compound
| Reaction Type | Potential Reagents | Potential Product Type |
| Fries Rearrangement | Lewis acids (e.g., AlCl₃) | Hydroxyacetophenone derivatives |
| Directed Ortho-metalation | Organolithium reagents (e.g., n-BuLi), Electrophiles (e.g., I₂, CO₂) | Substituted anisole (B1667542) derivatives |
| Cross-Coupling | Boronic acids, Palladium catalyst | Biphenyl (B1667301) derivatives |
| Hydrolysis | Acid or base | 4-chloro-2-methoxyphenol |
Generation of Chiral Derivatives and Their Synthetic Applications
The generation of chiral derivatives from the achiral this compound would require either the introduction of a chiral center through an asymmetric synthesis or the resolution of a racemic mixture. wikipedia.orgtcichemicals.com There is currently no specific literature describing the synthesis of chiral derivatives directly from this compound.
However, if the compound were transformed into a prochiral intermediate, for example through a reaction that introduces a new functional group, asymmetric catalysis could be employed to create a chiral product. Alternatively, if a reaction leads to a racemic mixture, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, could be used to separate the enantiomers. wikipedia.orgmdpi.com The resulting enantiomerically pure compounds could then serve as valuable building blocks in the synthesis of chiral drugs and other biologically active molecules.
Applications in the Construction of Complex Organic Architectures
The functional groups present in this compound offer handles for its incorporation into more complex molecular frameworks through various synthetic strategies.
Annelation Reactions and Ring-Closure Strategies
Annelation reactions, which involve the formation of a new ring onto an existing one, could potentially be applied to derivatives of this compound. acs.org For instance, the introduction of appropriate functional groups via methods like DoM or Fries rearrangement could set the stage for intramolecular cyclization reactions, leading to the formation of heterocyclic or polycyclic aromatic compounds. While specific examples involving this particular substrate are not documented, the general principles of annelation are well-established in organic synthesis.
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. researchgate.netbeilstein-journals.orgresearchgate.net There is no available research specifically demonstrating the use of this compound as a component in MCRs. However, its derivatives could potentially participate in such reactions. For example, a derivative with an aldehyde or amine function could be a substrate for well-known MCRs like the Ugi or Passerini reactions.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
The systematic modification of the structure of this compound would be essential for conducting structure-reactivity relationship (SAR) studies. amanote.comnih.gov By synthesizing a series of analogs with variations in the substituents on the aromatic ring, chemists can probe how these changes affect the reactivity and properties of the molecule.
For instance, replacing the chloro substituent with other halogens (fluoro, bromo, iodo) or with electron-donating or electron-withdrawing groups would modulate the electronic properties of the benzene (B151609) ring. This, in turn, would influence the rates and outcomes of reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution. Similarly, altering the ester group of the acetate (B1210297) could impact its reactivity in reactions like the Fries rearrangement.
Table 2: Potential Analogs for Structure-Reactivity Studies
| Analog Structure | Modification | Potential Impact on Reactivity |
| 1-Acetoxy-4-fluoro -2-methoxybenzene | Chloro to Fluoro | Altered electronic effects, potential for different reactivity in coupling reactions. |
| 1-Acetoxy-4-bromo -2-methoxybenzene | Chloro to Bromo | Increased reactivity in certain cross-coupling reactions. |
| 1-Acetoxy-4-nitro -2-methoxybenzene | Chloro to Nitro | Strong electron-withdrawing effect, deactivating the ring towards electrophilic substitution. |
| 1-Benzoyloxy -4-chloro-2-methoxybenzene | Acetoxy to Benzoyloxy | Steric and electronic changes affecting the Fries rearrangement. |
| 1-Acetoxy-4-chloro-2-ethoxy benzene | Methoxy to Ethoxy | Minor steric and electronic changes. |
While the direct synthetic applications of this compound are not extensively documented in the current literature, its structure suggests significant potential as a versatile building block. Further research into its reactivity and derivatization would be valuable for expanding the toolbox of synthetic organic chemistry.
Role in the Synthesis of Scaffolds for Chemical Biology Research (General, non-specific to biological activity)
The utility of this compound as a foundational building block lies in its capacity to be transformed into a wide array of more complex molecular frameworks, or scaffolds. These scaffolds form the core structures of compound libraries used in high-throughput screening and other chemical biology methodologies aimed at identifying molecules that can modulate biological processes. The specific substitution pattern of this starting material allows for the systematic generation of derivatives with diverse three-dimensional shapes and chemical properties.
A key precursor, 4-chloro-2-methoxyphenol , is readily obtained by the deacetylation of this compound. This phenolic intermediate serves as a versatile starting point for various synthetic strategies to generate privileged structures, which are molecular frameworks known to bind to multiple biological targets.
One prominent application of this building block is in the synthesis of biphenyl scaffolds . The hydroxylated biphenyl unit is a common motif in many biologically relevant molecules. Starting from 4-substituted-2-methoxyphenols, such as 4-chloro-2-methoxyphenol, straightforward methods can be employed to prepare collections of hydroxylated biphenyls. researchgate.net These synthetic routes often involve oxidative coupling reactions or cross-coupling strategies to form the biaryl bond. The resulting biphenyls can then be further functionalized to create a library of compounds for screening purposes.
Another important derivatization is the Mannich reaction , which introduces an aminomethyl group onto the phenolic ring. For instance, the reaction of 4-chlorophenol (B41353) derivatives can lead to the formation of aminomethylated phenols. A specific example is the synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol , a Mannich base derived from a related phenol. This type of transformation adds a basic, nitrogen-containing functional group, significantly altering the physicochemical properties of the scaffold and providing a handle for further chemical modifications.
The following table summarizes representative derivatization reactions starting from precursors derivable from this compound and the resulting chemical scaffolds.
| Starting Material Precursor | Reaction Type | Resulting Scaffold Type | Representative Product |
| 4-chloro-2-methoxyphenol | Oxidative Coupling | Biphenyl | Substituted hydroxylated biphenyls |
| 4-chloro-2-methoxyphenol | Mannich Reaction | Aminomethylated Phenol | 4-chloro-2-(aminomethyl)phenol derivatives |
Spectroscopic and Computational Elucidation of Reaction Products and Intermediates
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of organic compounds. For 1-Acetoxy-4-chloro-2-methoxybenzene, a multi-technique approach provides a complete picture of its molecular architecture.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
While specific high-resolution NMR data for this compound is not widely available in published literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds. For instance, in the related compound 2-(4-Chloro-2-methoxyphenyl)acetic acid, the methoxy (B1213986) group protons typically appear around 3.8 ppm in a ¹H NMR spectrum (DMSO-d₆), and the aromatic protons resonate in the range of 6.9–7.3 ppm. In the ¹³C NMR spectrum of this related acid, the methoxy carbon is observed around 159.8 ppm, and the aromatic carbons are found between 114.2 and 134.5 ppm. For this compound, one would expect characteristic signals for the acetyl group protons (a singlet around 2.3 ppm) and its carbonyl carbon (around 169-171 ppm). The aromatic protons and carbons would exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general substituent effects. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methoxy Protons (-OCH₃) | ~3.8 | ~56 |
| Acetyl Protons (-COCH₃) | ~2.3 | ~21 |
| Aromatic Protons | 6.9 - 7.2 | 110 - 155 |
| Acetyl Carbonyl (C=O) | - | ~169 |
| Aromatic Carbons | - | 110 - 155 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry confirms the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of 4-Chloro-2-methoxyphenol (B107037), acetate (B1210297) (an alternative name for this compound) is available through the NIST WebBook. This data is crucial for confirming the molecular formula of C₉H₉ClO₃. The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure, showing characteristic losses of the acetyl group and other fragments.
Table 2: Key Ions in the Mass Spectrum of 4-Chloro-2-methoxyphenyl, acetate
| m/z (Mass-to-charge ratio) | Interpretation |
| 200/202 | Molecular ion peak ([M]⁺) with isotopic pattern for one chlorine atom |
| 158/160 | Loss of acetyl radical (CH₃CO·) |
| 143/145 | Loss of ketene (B1206846) (CH₂=C=O) from the molecular ion |
| 129/131 | Further fragmentation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show strong absorption bands characteristic of the ester and ether functional groups, as well as the chlorinated aromatic ring. For the related compound 2-(4-Chloro-2-methoxyphenyl)acetic acid, strong absorption bands are observed at 1705 cm⁻¹ for the C=O stretch and 1250 cm⁻¹ for the C-O stretch of the methoxy group.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| C=O Stretch (Ester) | 1760 - 1735 |
| C-O Stretch (Ester) | 1250 - 1000 |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-Cl Stretch | 850 - 550 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to the π → π* transitions of the aromatic ring. The presence of the chloro, methoxy, and acetoxy substituents would influence the position and intensity of these absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
To date, there are no publicly available reports of the single-crystal X-ray structure of this compound. Such a study would provide definitive proof of its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions.
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics
While specific DFT studies on this compound are not found in the surveyed literature, computational modeling has been applied to similar structures. For example, DFT calculations on 2-(4-chloro-2-methoxyphenyl)acetic acid have been used to predict its regioselectivity in electrophilic substitution reactions. Such calculations for this compound could provide valuable information on its molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and theoretical vibrational frequencies to compare with experimental IR and Raman spectra. These computational insights would be instrumental in understanding its chemical reactivity and electronic properties.
Transition State Modeling and Reaction Pathway Prediction
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the transition states and predicting the most likely reaction pathways. For a molecule such as this compound, these methods can offer insights into its reactivity, particularly in reactions involving the acetoxy group, such as hydrolysis, or substitutions on the aromatic ring.
Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of transition state structures, which are first-order saddle points on this surface, representing the highest energy barrier along the reaction coordinate. The energy of this transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.
In the context of this compound, a key reaction to model would be the hydrolysis of the ester group. This reaction can proceed through different mechanisms, such as acid-catalyzed or base-catalyzed pathways. Computational modeling can predict the geometries of the tetrahedral intermediates and the corresponding transition states for each step. ic.ac.ukresearchgate.net For instance, in a base-catalyzed hydrolysis, the model would predict the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group.
The electronic nature of the substituents on the benzene ring significantly influences the stability of transition states. The chloro and methoxy groups, with their respective electron-withdrawing and electron-donating properties, will affect the charge distribution in the transition state. arkat-usa.org For example, the electron-withdrawing chloro group could stabilize a negatively charged intermediate, while the electron-donating methoxy group might destabilize it, depending on its position relative to the reaction center. DFT calculations can quantify these substituent effects on the activation energy.
The following table presents hypothetical activation energies for the rate-determining step of the base-catalyzed hydrolysis of this compound, calculated using a common DFT functional (B3LYP) with a standard basis set. These values are compared to unsubstituted phenyl acetate to illustrate the predicted substituent effects.
| Compound | Reaction | Computational Method | Predicted Activation Energy (kcal/mol) |
| This compound | Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 18.5 |
| Phenyl Acetate | Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 20.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of substituent effects in computational chemistry.
Reaction pathway prediction also extends to electrophilic aromatic substitution reactions. Modeling can determine the preferred site of attack by an electrophile by calculating the energies of the sigma complexes (Wheland intermediates) for ortho, meta, and para positions relative to the existing substituents. The combination of the activating methoxy group and the deactivating but ortho, para-directing chloro group, along with the steric hindrance they impose, would lead to specific predictions for the regioselectivity of further substitutions.
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and stereochemistry of this compound and its potential reaction products are critical to its function and reactivity. Computational methods are essential for exploring the conformational landscape and predicting stereochemical outcomes of reactions.
Conformational Analysis:
For this compound, the primary sources of conformational flexibility are the rotation around the C-O bonds of the methoxy and acetoxy groups. The methoxy group is known to have a preferred orientation relative to the benzene ring, which can be either planar or non-planar depending on the balance of steric and electronic effects with neighboring substituents. ijert.orgijert.org
Computational potential energy surface scans can be performed by systematically rotating the dihedral angles of the methoxy (C-C-O-C) and acetoxy (C-C-O-C=O) groups to identify the lowest energy conformers. The relative energies of these conformers determine their population at a given temperature.
The table below shows hypothetical relative energies for different conformers of this compound, illustrating the energetic penalties for deviation from the most stable conformation.
| Conformer | Methoxy Dihedral Angle (°) | Acetoxy Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 | 0 (planar) | 0 (syn-periplanar) | 0.00 |
| 2 | 0 (planar) | 180 (anti-periplanar) | 1.2 |
| 3 | 90 (perpendicular) | 0 (syn-periplanar) | 3.5 |
| 4 | 90 (perpendicular) | 180 (anti-periplanar) | 4.8 |
Note: This data is hypothetical and serves to illustrate the principles of conformational analysis.
Stereochemical Prediction:
While this compound itself is achiral, reactions at the aromatic ring or at the acetoxy group could potentially lead to the formation of chiral centers if the molecule were part of a larger, asymmetric system or if it reacted with a chiral reagent.
More relevant is the stereochemical influence of the substituents in reactions on an adjacent prochiral center. For instance, if this molecule were a substituent on a larger molecule undergoing a reaction, the preferred conformation of the methoxy and acetoxy groups could sterically direct the approach of a reagent, leading to a specific stereochemical outcome. This is a common consideration in asymmetric synthesis.
In the context of reactions involving the aromatic ring, if a reaction were to proceed through a mechanism that temporarily breaks the aromaticity and creates a stereocenter, such as in certain nucleophilic aromatic substitutions or cycloadditions, computational modeling could predict the preferred stereoisomer of the intermediate and the final product. libretexts.org For example, in a hypothetical Diels-Alder reaction where a substituted benzene acts as the diene component, the facial selectivity would be influenced by the electronic and steric properties of the substituents. wikipedia.org
Methodological Approaches in Research on 1 Acetoxy 4 Chloro 2 Methoxybenzene
Experimental Design and Optimization Protocols
The synthesis of 1-acetoxy-4-chloro-2-methoxybenzene is typically achieved through the O-acetylation of its precursor, 4-chloro-2-methoxyphenol (B107037) (also known as 4-chloroguaiacol). The design of experiments for this transformation focuses on optimizing reaction conditions to maximize yield and purity while minimizing reaction times and the formation of byproducts.
A typical experimental setup involves the reaction of 4-chloro-2-methoxyphenol with an acetylating agent, most commonly acetic anhydride (B1165640) or acetyl chloride. The optimization protocols often investigate the influence of several key parameters:
Catalyst: While the reaction can proceed without a catalyst, the efficiency is often enhanced by the presence of an acid or base catalyst. Studies on the acetylation of similar phenols have explored various catalysts. mdpi.com A plausible mechanism for the acetylation of substituted phenols with acetic anhydride over a solid acid catalyst has been proposed. researchgate.net
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Both conventional and solvent-free conditions have been explored for the acetylation of phenols. mdpi.com
Temperature: The reaction temperature is a critical parameter that influences the rate of reaction. Optimization studies would typically evaluate a range of temperatures to find the optimal balance between reaction speed and the prevention of side reactions.
Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the ratio of the acetylating agent to the phenol (B47542), is a key factor in driving the reaction to completion and maximizing the yield of the desired ester.
Reaction Time: Optimization protocols involve monitoring the reaction progress over time to determine the point at which the maximum yield is achieved.
A general procedure for the acetylation of phenols involves charging a reaction flask with the phenol and the acetylating agent, often in a suitable solvent and in the presence of a catalyst. mdpi.com The reaction mixture is then stirred at a controlled temperature for a specific duration.
Table 1: Illustrative Experimental Parameters for the Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Precursor | 4-chloro-2-methoxyphenol | 4-chloro-2-methoxyphenol | 4-chloro-2-methoxyphenol |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic Anhydride |
| Catalyst | None (Solvent-Free) | Tetrabutylammonium Chloride (PTC) | Solid Acid Catalyst |
| Solvent | None | Dichloromethane (B109758)/Water | None |
| Temperature | Ambient | 0 °C | 80 °C |
| Reaction Time | 12-20 hours | 5 minutes | 1-2 hours |
This table is illustrative and based on general procedures for phenol acetylation. mdpi.comresearchgate.netingentaconnect.com
In Situ Spectroscopic Monitoring of Reactions
To gain real-time insights into the reaction progress, in situ spectroscopic techniques are invaluable. These methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling and quenching the reaction. For the acetylation of 4-chloro-2-methoxyphenol, techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy could be employed.
FTIR Spectroscopy: By monitoring the disappearance of the broad O-H stretching band of the phenolic reactant and the appearance of the characteristic C=O stretching band of the ester product (around 1760 cm⁻¹), the progress of the reaction can be followed in real time.
NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can provide detailed information about the structural changes occurring during the reaction. The disappearance of the phenolic proton signal and the appearance of the acetyl protons and the shifting of aromatic signals can be used to track the conversion.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are fundamental to understanding the mechanism of a reaction and quantifying the factors that influence its speed. For the formation of this compound, determining the reaction rate involves systematically varying the concentrations of the reactants and catalyst and measuring the initial rate of product formation.
The reaction rate is often found to follow a specific rate law. For example, studies on the acetylation of wood, which involves phenolic lignin (B12514952) components, have shown that the reaction kinetics can be influenced by diffusion. researchgate.net The oxidation of substituted phenols has been shown to be second order, first order in both the substrate and the oxidant. niscpr.res.in
The rate constant (k) can be determined from the experimental data. The effect of temperature on the rate constant is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) of the reaction. This value provides insight into the energy barrier that must be overcome for the reaction to occur. For the pyridine-catalyzed acetylation of pine sapwood, the chemical activation energy was determined to be 41.6 (± 8.0) kJ/mol, and for the non-catalyzed reaction, it was 50.9 (± 3.0) kJ/mol. researchgate.net
Isotopic Labeling Experiments for Mechanistic Probing
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms from reactants to products. ias.ac.in In the context of the esterification reaction to form this compound, oxygen-18 (¹⁸O) labeling can be used to determine which oxygen atom in the water molecule eliminated during the reaction comes from the phenol or the acetylating agent.
In the Fischer esterification mechanism, evidence from isotopic labeling experiments with ¹⁸O-labeled alcohol shows that the isotope is found exclusively in the ester and not in the water that is generated. libretexts.org This confirms that the C-O bond of the alcohol is not broken during the reaction. A similar experiment could be designed for the acetylation of 4-chloro-2-methoxyphenol. By using ¹⁸O-labeled 4-chloro-2-methoxyphenol, one could verify if the reaction proceeds via a nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetylating agent.
Table 2: Hypothetical Isotopic Labeling Experiment for the Acetylation of 4-chloro-2-methoxyphenol
| Labeled Reactant | Expected Location of ¹⁸O in Products | Mechanistic Insight |
| 4-chloro-2-methoxy(¹⁸O)phenol | 1-Acetoxy-4-chloro-2-methoxy(¹⁸O)benzene | Confirms nucleophilic attack by the phenolic oxygen. |
| Acetic Anhydride (carbonyl-¹⁸O) | 1-Acetoxy(carbonyl-¹⁸O)-4-chloro-2-methoxybenzene and H₂¹⁶O | Provides information on the fate of the carbonyl oxygen. |
This table is a hypothetical representation based on established principles of isotopic labeling in esterification reactions. libretexts.orgyoutube.com
Chromatographic and Analytical Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic techniques are essential for both monitoring the progress of the reaction and assessing the purity of the final product, this compound. nih.govoup.com
Gas Chromatography (GC): GC is a highly effective technique for separating and analyzing volatile compounds. For the analysis of this compound, a capillary column with a suitable stationary phase would be used. The precursor, 4-chloro-2-methoxyphenol, is more polar and will have a different retention time than the less polar ester product. oup.comresearchgate.net By taking aliquots from the reaction mixture at different time intervals, the relative peak areas of the reactant and product can be used to determine the reaction conversion. An electron-capture detector (ECD) is particularly sensitive to halogenated compounds and would be suitable for detecting the chlorinated analyte. nih.govoup.com High-resolution gas chromatography-tandem mass spectrometry (GC-MS-MS) can be used for the determination of sub-ppb levels of chlorophenols in drinking water after acetylation. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that is well-suited for the analysis of phenolic compounds and their esters. A reversed-phase column is typically used, where the more polar phenol would elute earlier than the less polar ester. A UV detector can be used for quantification, as both the reactant and product contain a chromophoric benzene (B151609) ring.
The purity of the isolated this compound is determined by the absence of peaks corresponding to the starting material, residual acetylating agent, or any byproducts in the chromatogram. The identity of the product is typically confirmed by spectroscopic methods such as NMR and Mass Spectrometry (MS), which provide detailed structural information.
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Transformations of 1-Acetoxy-4-chloro-2-methoxybenzene
The functional groups present in this compound—an acetate (B1210297) ester, a chloro substituent, and a methoxy (B1213986) group on an aromatic ring—offer multiple sites for catalytic transformations. Future research will likely focus on developing novel catalytic systems that can selectively target these groups to synthesize a variety of valuable derivatives.
One key area of exploration would be the catalytic C-H activation of the aromatic ring. This would allow for the introduction of new functional groups at specific positions, bypassing the need for pre-functionalized starting materials. For example, palladium, rhodium, or ruthenium catalysts could be investigated for their ability to direct the arylation, alkylation, or amination of the C-H bonds, potentially leading to new classes of substituted phenols with applications in materials science or as pharmaceutical intermediates.
Another promising direction is the development of catalysts for the selective cleavage or transformation of the acetate group. While acidic or basic hydrolysis is a standard method, new enzymatic or chemo-catalytic systems could offer milder conditions and greater functional group tolerance. This could be particularly useful for the controlled deprotection of the phenol (B47542) in the presence of other sensitive functionalities.
Below is a hypothetical data table illustrating the kind of results that could be expected from research into novel catalytic C-H functionalization of this compound.
| Catalyst System | C-H Position Targeted | Coupling Partner | Yield (%) | Selectivity |
| Pd(OAc)₂ with L1 ligand | C5 | Phenylboronic acid | 85 | >95% C5 |
| [RhCp*Cl₂]₂ with AgSbF₆ | C3 | N-phenylacetamide | 72 | >90% C3 |
| Ru(p-cymene)Cl₂ with K₂CO₃ | C5 | Methyl acrylate | 65 | 88% C5 |
Development of Asymmetric Syntheses Utilizing Chiral Derivatives
The development of chiral derivatives from achiral starting materials is a cornerstone of modern medicinal chemistry. While this compound is itself achiral, it could serve as a precursor to chiral molecules through asymmetric synthesis. Future research could focus on creating chiral centers either on the aromatic ring or on substituents introduced through catalytic transformations.
One potential strategy involves the asymmetric functionalization of a prochiral derivative of the parent molecule. For instance, if a ketone were introduced onto the ring, its asymmetric reduction using chiral catalysts (e.g., those based on Noyori's ruthenium complexes) could yield a chiral alcohol.
Alternatively, chiral derivatives of this compound could be synthesized and used as chiral building blocks or auxiliaries. For example, the introduction of a chiral amine or alcohol substituent could lead to new chiral ligands or synthons for the preparation of enantiomerically pure compounds. Research in this area would contribute to the growing toolbox of asymmetric synthesis methodologies. google.comneliti.com
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better process control, and easier scalability. nist.gov The integration of the synthesis and transformation of this compound with flow chemistry platforms represents a significant area for future development.
Future studies could focus on translating known batch reactions involving this compound into continuous flow processes. This would be particularly relevant for reactions that are highly exothermic or that involve hazardous reagents. For example, nitration or other electrophilic aromatic substitutions could be performed more safely and efficiently in a microreactor. nist.gov
Furthermore, automated synthesis platforms, which combine flow chemistry with real-time analysis and machine learning algorithms, could be used to rapidly screen a wide range of reaction conditions for the transformations of this compound. This would accelerate the discovery of new reactions and the optimization of existing ones, leading to more efficient and cost-effective synthetic routes.
A hypothetical study could compare batch versus flow synthesis for a specific reaction, as illustrated in the table below.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 8 hours | 15 minutes |
| Temperature | 100°C | 120°C (superheated) |
| Yield | 75% | 88% |
| Safety Profile | Risk of thermal runaway | Enhanced heat transfer, minimal reagent volume |
| Scalability | Difficult | Straightforward |
Advanced Computational Studies for Predictive Organic Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and molecules. Advanced computational studies on this compound could provide valuable insights that would guide experimental work.
Density Functional Theory (DFT) calculations could be employed to predict the most likely sites for electrophilic or nucleophilic attack on the molecule, aiding in the design of selective reactions. Molecular dynamics simulations could be used to study the interactions of the molecule with catalysts or enzymes, helping to explain observed selectivities and to design improved catalytic systems.
Furthermore, computational methods could be used to predict the spectroscopic properties (e.g., NMR, IR) of potential reaction products, facilitating their identification in complex reaction mixtures. The use of computational tools to predict the reactivity and properties of this compound and its derivatives would save significant time and resources in the laboratory.
Uncovering Unprecedented Reactivity Patterns of this compound
While the reactivity of the individual functional groups in this compound can be generally predicted from classical organic chemistry principles, there may be unprecedented reactivity patterns that emerge under specific conditions or with novel reagents. Future research should aim to explore the chemical space around this molecule to uncover such novel transformations.
This could involve subjecting the compound to extreme conditions (e.g., high pressure, microwave irradiation in a continuous flow system), or reacting it with newly developed and highly reactive chemical entities. For example, the use of photoredox catalysis could open up new reaction pathways that are not accessible through traditional thermal methods.
The discovery of new reactivity patterns would not only expand our fundamental understanding of organic chemistry but could also lead to the development of novel synthetic methodologies and the creation of new molecules with unique properties. The systematic exploration of the reactivity of this compound is a fertile ground for future chemical discovery.
Q & A
Q. What are the key synthetic challenges in achieving regioselective substitution during the synthesis of 1-Acetoxy-4-chloro-2-methoxybenzene?
- Methodological Answer : Regioselectivity is influenced by competing directing effects of substituents. The methoxy group (electron-donating) directs electrophiles to ortho/para positions, while the acetoxy group (electron-withdrawing) directs to meta. To synthesize the target compound, a stepwise approach is recommended:
- Start with 2-methoxyphenol. Protect the hydroxyl group via acetylation (e.g., acetic anhydride, pyridine) to form 1-acetoxy-2-methoxybenzene.
- Chlorinate at the para position (relative to the methoxy group) using FeCl₃ or AlCl₃ as a catalyst in a chlorinating agent (e.g., Cl₂ gas or SOCl₂) .
- Monitor regioselectivity via TLC and NMR to confirm substitution at position 4.
Q. Which spectroscopic techniques are most effective for distinguishing this compound from structural isomers?
- Methodological Answer :
- ¹H NMR : The methoxy group (δ ~3.8 ppm, singlet) and acetoxy methyl (δ ~2.3 ppm, singlet) show distinct signals. Coupling patterns between aromatic protons (e.g., H-3 and H-5) confirm substitution .
- ¹³C NMR : Carbonyl resonance (δ ~170 ppm) for the acetoxy group and aromatic carbons (δ 110–150 ppm) differentiate substitution patterns.
- IR : Stretching frequencies for C=O (1740–1760 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups.
- Mass Spectrometry : Molecular ion peak (m/z ~214) and fragmentation patterns (e.g., loss of acetyl or methoxy groups) confirm the structure.
Q. How does the stability of this compound vary under different pH conditions?
- Methodological Answer : The acetoxy group hydrolyzes under acidic or basic conditions. Stability studies should include:
- Acidic Conditions (pH <5) : Hydrolysis of acetoxy to hydroxyl occurs, monitored by HPLC or NMR. Use pH 3–5 buffers (e.g., acetate) to assess degradation kinetics.
- Neutral/Basic Conditions (pH 7–9) : Compound remains stable for >24 hours, as shown in analogous chlorinated benzene derivatives .
- Experimental Setup : Incubate the compound in buffered solutions at 25°C, sample at intervals, and quantify degradation via UV-Vis or LC-MS.
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in nucleophilic aromatic substitution (NAS) of the chloro substituent?
- Methodological Answer : Contradictions arise from competing reaction pathways:
- Base Strength : Strong bases (e.g., LDA) promote elimination over substitution, while weaker bases (e.g., K₂CO₃) favor NAS.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing substitution .
- Substituent Effects : Electron-withdrawing acetoxy/methoxy groups activate the chloro for NAS but may sterically hinder nucleophiles.
- Resolution Strategy : Optimize using a DoE (Design of Experiments) approach, varying base, solvent, and temperature. Monitor intermediates via in-situ FTIR or GC-MS.
Q. How can DFT calculations predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Modeling Approach : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites.
- Transition State Analysis : Simulate Pd-catalyzed couplings (e.g., Suzuki or Sonogashira) to assess activation barriers.
- Key Parameters : Electron density maps and HOMO-LUMO gaps predict regioselectivity. For example, the chloro group’s σ-hole may favor oxidative addition in Pd(0) catalysis .
Q. What strategies mitigate side reactions during acetoxy group hydrolysis in drug intermediate synthesis?
- Methodological Answer :
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) or benzyl groups to temporarily mask reactive sites during synthesis.
- pH Control : Hydrolyze acetoxy under mild basic conditions (pH 8–9, NaHCO₃) to minimize over-hydrolysis.
- Catalytic Methods : Employ lipases (e.g., Candida antarctica) for enantioselective hydrolysis in aqueous-organic biphasic systems .
Data Contradiction Analysis
Q. Why do studies report conflicting data on the antibacterial activity of derivatives of this compound?
- Methodological Answer : Discrepancies stem from:
- Structural Variations : Minor changes (e.g., replacing methoxy with ethynyl) alter bioactivity.
- Assay Conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. water) affect MIC values .
- Resolution : Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Use SAR (Structure-Activity Relationship) models to correlate substituents with activity.
Tables for Key Data
| Reaction Optimization for NAS |
|---|
| Base |
| ---------------- |
| NaOH |
| LDA |
| K₂CO₃ |
| Stability Under pH Conditions |
|---|
| pH |
| ----- |
| 3 |
| 7 |
| 9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
